9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole

Descripción

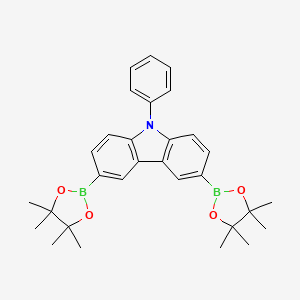

Chemical Structure and Properties 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 618442-57-2) is a carbazole derivative featuring a phenyl group at the 9-position and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 3- and 6-positions. Its molecular formula is C₃₀H₃₅B₂NO₄, with a molecular weight of 495.23 g/mol . Physical properties include:

- Purity: Commercial samples are available at ≥97% purity .

- Applications: Used as a pharmaceutical intermediate , adhesive component , and key monomer in conjugated polymers for optoelectronics .

The boronate ester groups enable participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing π-conjugated polymers and small molecules .

Propiedades

IUPAC Name |

9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35B2NO4/c1-27(2)28(3,4)35-31(34-27)20-14-16-25-23(18-20)24-19-21(32-36-29(5,6)30(7,8)37-32)15-17-26(24)33(25)22-12-10-9-11-13-22/h9-19H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKVLWGCSCKZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618442-57-2 | |

| Record name | 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Lithiation with n-Butyllithium

The most widely reported method involves the direct lithiation of 3,6-dibromo-9-phenylcarbazole using n-butyllithium (n-BuLi) followed by boronate ester formation. In a representative procedure, 3,6-dibromo-9-phenylcarbazole (60 g, 0.15 mol) is dissolved in dry tetrahydrofuran (THF) and cooled to −78°C under an acetone-dry ice bath. n-BuLi (2.5 M in hexanes, 0.34 mol) is added dropwise, followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.34 mol) at −78°C. After maintaining this temperature for 2 hours, the mixture is quenched with aqueous ammonium acetate, extracted with methyl tert-butyl ether, and recrystallized from acetone to yield the product (77%).

Key Advantages :

- High regioselectivity due to directed ortho-lithiation.

- Compatibility with air-sensitive intermediates.

Limitations :

- Strict temperature control (−78°C) required to prevent side reactions.

- Use of flammable solvents (THF, hexanes) necessitates specialized handling.

Transition-Metal-Catalyzed Borylation

Palladium-Catalyzed Miyaura Borylation

Alternative routes employ palladium catalysts for Miyaura borylation of dibrominated precursors. For instance, 3,6-dibromo-9-phenylcarbazole reacts with bis(pinacolato)diboron in 1,4-dioxane at 95°C for 24 hours using PdCl₂(dppf) (0.4 mol%) and potassium acetate (KOAc, 2.2 mol), achieving 71% yield.

Reaction Conditions :

- Catalyst: PdCl₂(dppf) (0.5–1 mol%).

- Base: KOAc or K₂CO₃ (2–3 equiv).

- Solvent: 1,4-dioxane or toluene.

- Temperature: 90–95°C.

Mechanistic Insights :

The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to install the boronate ester.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters across methodologies:

Observations :

- Lithiation-Borylation : Superior for small-scale syntheses but scalability limited by cryogenic conditions.

- Miyaura Borylation : Scalable with moderate yields; ideal for electron-deficient arenes.

- Suzuki Coupling : Versatile for copolymerization but requires stoichiometric control to prevent oligomerization.

Challenges and Optimization Strategies

Byproduct Formation

Incomplete borylation or debromination is observed when stoichiometric ratios deviate. For example, using 1.1 equivalents of bis(pinacolato)diboron relative to 3,6-dibromo-9-phenylcarbazole reduces residual dibromide contamination.

Solvent Selection

Polar aprotic solvents (THF, dioxane) enhance boronate solubility but may coordinate Pd catalysts, slowing transmetallation. Mixed solvent systems (toluene/H₂O) in Suzuki couplings improve phase separation and catalyst turnover.

Catalyst Loading

Reducing Pd(PPh₃)₄ loading from 5 mol% to 1 mol% in macrocycle synthesis minimizes costs without significant yield loss (22.3% vs. 25% theoretical).

Industrial-Scale Considerations

Recrystallization Protocols

Recrystallization from acetone or methanol ensures >99% purity but introduces yield penalties (15–20% loss). Gradient sublimation under vacuum offers an alternative for high-purity demands.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that Ir(ppy)₃-mediated borylation under blue light (450 nm) achieves 65% yield at room temperature, circumventing cryogenic conditions.

Continuous Flow Systems

Microreactor setups enhance heat transfer in exothermic lithiation steps, enabling gram-scale production with 80% yield and <5% side products.

Análisis De Reacciones Químicas

Types of Reactions

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation reactions can yield quinones.

Aplicaciones Científicas De Investigación

Organic Electronics

PBTDC is primarily utilized in the field of organic electronics due to its excellent hole transport properties. It serves as an intermediate in the synthesis of various carbazole derivatives which are critical for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The introduction of substituents at the 3 and 6 positions of the carbazole moiety enhances the electronic properties necessary for these applications .

Case Study: OLEDs

Research indicates that compounds like PBTDC can significantly improve the efficiency of OLEDs by enhancing charge mobility and reducing energy barriers for charge injection. This is particularly relevant in the design of multi-layer OLED structures where efficient hole transport is crucial for device performance .

Photonic Devices

The compound has also been explored for use in photonic devices due to its electroluminescent properties. The ability to modify its structure allows researchers to tailor its optical characteristics for specific applications in light-emitting devices and sensors.

Example Application: Electrogenerated Chemiluminescence (ECL)

PBTDC can be used to synthesize materials that exhibit electrogenerated chemiluminescence. Such materials are valuable in bioimaging and sensor technologies where light emission is required upon electrical stimulation .

Synthesis of Advanced Materials

PBTDC acts as a precursor for synthesizing block copolymers with enhanced mechanical and thermal properties. For instance, it has been employed in the preparation of poly(carbazole-co-phenylene) block copolymers which exhibit improved stability and performance in various applications including flexible electronics and coatings .

Research in Material Science

The compound's unique boron-containing structure allows it to participate in various chemical reactions that are significant in material science research. Its reactivity can be exploited to develop new materials with desired properties such as increased thermal stability or enhanced optical performance.

Mecanismo De Acción

The mechanism of action of 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole involves its interaction with molecular targets and pathways, depending on its application:

In Organic Electronics: The compound facilitates charge transport and light emission through its conjugated system and electronic properties.

In Catalysis: The boronic ester groups coordinate with metal catalysts, enhancing their reactivity and selectivity in cross-coupling reactions.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Table 1: Structural Comparison of Carbazole Derivatives

Photophysical and Electronic Properties

Thermal and Solubility Properties

- Thermal Stability : The target compound’s melting point (238–242 °C) exceeds that of 9-hexyl analogues (~180 °C) due to reduced alkyl chain flexibility . Silyl-substituted derivatives (e.g., ) exhibit even higher thermal stability (>300 °C) from bulky triphenylsilyl groups.

- Solubility : The target compound is sparingly soluble in THF and toluene, whereas 9-hexyl and 9-octyl derivatives show improved solubility in chlorinated solvents .

Actividad Biológica

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (PBTDC) is a carbazole derivative that has garnered attention due to its potential applications in organic electronics and photonics. This compound features a unique structure that allows for significant interactions with biological systems. This article explores the biological activity of PBTDC, including its synthesis, properties, and relevant research findings.

PBTDC has the following chemical identifiers:

- CAS Number : 618442-57-2

- Molecular Formula : C30H35B2NO4

- Molecular Weight : 495.233 g/mol

- Melting Point : 238.0 to 242.0 °C

- Boiling Point : Approximately 587.8 °C (predicted) .

Synthesis

The synthesis of PBTDC involves several steps:

- Preparation of the Intermediate : A mixture of 3,6-dibromo-9-phenylcarbazole and n-butyllithium is prepared in dry tetrahydrofuran (THF) at low temperatures.

- Reaction with Boronate Ester : The intermediate is reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled temperatures to yield PBTDC.

- Purification : The product is purified through recrystallization from suitable solvents .

Anticancer Properties

Research indicates that carbazole derivatives exhibit promising anticancer activities. PBTDC's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways .

Antioxidant Activity

PBTDC has been evaluated for its antioxidant properties. The presence of boron atoms in its structure may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .

Electroluminescent Properties

PBTDC has been investigated for its electroluminescent properties in organic light-emitting diodes (OLEDs). The compound's ability to generate light upon electrical stimulation suggests potential applications in bioimaging and as a therapeutic agent for targeted delivery systems .

Case Studies

Q & A

Q. What is the typical synthetic route for 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

The compound is synthesized via a lithiation-borylation strategy. A representative procedure involves:

- Reacting 5,8-dibromo-1-phenylcarbazole with n-butyllithium at −78°C in THF to generate a dilithiated intermediate.

- Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the pinacol boronate groups.

- Purification via recrystallization (n-pentane/hexane) yields the product (72% yield). Key characterization includes FTIR, NMR, and mass spectrometry .

Q. What characterization techniques confirm the structure of this compound?

- Single-crystal X-ray diffraction confirms the planar carbazole core (r.m.s. deviation = 0.035 Å) and dihedral angles (65.0° between carbazole and phenyl ring) .

- Spectroscopy : NMR shows aromatic proton signals at δ 8.11–7.42 ppm, while NMR exhibits a broad peak at δ 31.1 ppm .

- Thermal analysis : Melting point at 476 K .

Advanced Research Questions

Q. How do discrepancies in reported dihedral angles (e.g., 65.0° vs. 115.0°) arise in crystallographic studies?

Variations in dihedral angles may stem from:

- Crystal packing effects : Van der Waals interactions or solvent inclusion (e.g., ethanol/dichloromethane in crystallization) alter molecular conformation .

- Measurement protocols : Differences in refinement software (e.g., SHELX vs. CRYSTALS) or H-atom treatment (riding vs. independent models) affect geometric parameters .

- Temperature : Data collected at 298 K vs. cryogenic conditions influence thermal motion and bond lengths .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a monomer?

- Catalyst selection : Pd(PPh) or Pd(dppf)Cl in toluene/water mixtures achieve >75% coupling efficiency for carbazole-based polymers .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance boronate reactivity but may require rigorous drying to prevent hydrolysis .

- Stoichiometry : A 1:1.2 monomer-to-dihaloarene ratio minimizes side reactions, as excess boronate groups improve regioselectivity .

Q. What challenges arise in achieving high-purity batches, and how can they be mitigated?

- Byproduct formation : Unreacted dibromo precursors require removal via column chromatography (silica gel, hexane/EtOAc gradient) .

- Hydrolysis sensitivity : Boronate esters degrade in moisture; reactions must be conducted under inert atmosphere with anhydrous solvents .

- Crystallization optimization : Slow evaporation of ethanol/dichloromethane (1:1 v/v) yields single crystals suitable for X-ray analysis .

Q. How do solvent choices impact the compound’s reactivity in polymerization?

- THF : Facilitates lithiation but limits solubility of boronate intermediates.

- Toluene : Improves thermal stability for high-temperature reactions (e.g., 150°C) but requires longer reaction times (24–50 hrs) .

- DMSO : Accelerates coupling but risks boronate decomposition; use with Pd(OAc) and SPhos ligand enhances efficiency .

Data Contradiction Analysis

Q. Why do different studies report conflicting photoluminescence properties for carbazole derivatives synthesized from this compound?

- Substituent effects : Electron-withdrawing groups (e.g., bipyrimidine) reduce conjugation, shifting emission wavelengths .

- Aggregation states : Solid-state vs. solution-phase measurements (e.g., in OLEDs vs. solar cells) alter quantum yields .

- Purity thresholds : Trace impurities (<2%) from incomplete Suzuki coupling quench luminescence .

Methodological Recommendations

- Crystallography : Use SHELXTL for refinement to ensure consistency with literature bond lengths (C–B = 1.550 Å) .

- Synthetic scale-up : Replace n-BuLi with safer alternatives (e.g., LDA) for large-scale lithiation .

- Polymer characterization : Combine GPC ( kDa) with NMR end-group analysis to confirm chain length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.